1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine

Lipophilicity Physicochemical profiling Drug‑likeness

1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine (CAS 2748535‑42‑2; molecular formula C₁₀H₁₆F₃N; molecular weight 207.24 g·mol⁻¹) is a 1,4‑disubstituted piperidine bearing an N‑but‑3‑en‑1‑yl chain and a 4‑CF₃ group. It belongs to the class of trifluoromethyl‑containing piperidine building blocks widely employed in medicinal chemistry and chemical biology.

Molecular Formula C10H16F3N
Molecular Weight 207.24 g/mol
Cat. No. B8162941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine
Molecular FormulaC10H16F3N
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC=CCCN1CCC(CC1)C(F)(F)F
InChIInChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2
InChIKeyLVONKRXLUDTHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine – Structural Identity and Procurement-Relevant Physicochemical Profile


1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine (CAS 2748535‑42‑2; molecular formula C₁₀H₁₆F₃N; molecular weight 207.24 g·mol⁻¹) is a 1,4‑disubstituted piperidine bearing an N‑but‑3‑en‑1‑yl chain and a 4‑CF₃ group. It belongs to the class of trifluoromethyl‑containing piperidine building blocks widely employed in medicinal chemistry and chemical biology . Its computed octanol‑water partition coefficient (logP) is 2.704, reflecting a moderate lipophilicity that differentiates it from both the unsubstituted 4‑(trifluoromethyl)piperidine scaffold and from fully saturated N‑alkyl analogs . The presence of a terminal olefin in the N‑side chain offers a distinct chemical reactivity handle absent in simple alkyl‑substituted congeners.

Why Generic 4‑(Trifluoromethyl)piperidine Building Blocks Cannot Replace 1‑(But‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine in Regio‑ and Reactivity‑Driven Applications


The N‑substituent of a 4‑(trifluoromethyl)piperidine derivative governs both its physicochemical signature and its downstream synthetic utility. Simply choosing the unsubstituted 4‑(trifluoromethyl)piperidine (CAS 657‑36‑3) or a saturated N‑alkyl variant ignores two key differentiators: (1) the terminal but‑3‑en‑1‑yl olefin enables orthogonal ligation reactions—such as thiol‑ene click chemistry and olefin metathesis—that are impossible with saturated chains, and (2) the combination of a four‑carbon alkenyl linker and the electron‑withdrawing CF₃ group yields a logP of 2.704, sharply higher than the 1.88 reported for the parent 4‑(trifluoromethyl)piperidine . These differences directly impact solubility, membrane permeability, and the accessible chemical space of the final conjugates, making generic substitution a significant risk in both biological and synthetic applications.

Quantitative Differentiation Evidence: 1‑(But‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine vs. Its Closest Structural Analogs


LogP Shift Driven by the N‑But‑3‑en‑1‑yl Group Versus the Parent 4‑(Trifluoromethyl)piperidine Scaffold

The computed logP (ZINC) for 1‑(but‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine is 2.704, which is 0.83 log units higher than the experimentally determined logP of 1.88 for the unsubstituted 4‑(trifluoromethyl)piperidine comparator . This difference corresponds to an approximately 6.8‑fold increase in octanol‑water partition coefficient, demonstrating that the but‑3‑en‑1‑yl chain substantially elevates lipophilicity beyond what the CF₃‑piperidine core alone provides.

Lipophilicity Physicochemical profiling Drug‑likeness

Olefin‑Enabled Orthogonal Synthetic Reactivity vs. Saturated N‑Alkyl Analogs

Unlike saturated N‑alkyl 4‑(trifluoromethyl)piperidines (e.g., 1‑butyl‑, 1‑propyl‑, or 1‑methyl‑4‑(trifluoromethyl)piperidine), 1‑(but‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine contains a terminal mono‑substituted alkene that is a competent substrate for thiol‑ene radical addition and ruthenium‑catalyzed cross‑metathesis . No comparable direct functionalization is feasible on the saturated analogs; the alkene provides a chemoselective ligand handle that is orthogonal to amine protonation or nucleophilic substitution at the piperidine nitrogen.

Click chemistry Bioconjugation Olefin metathesis

Predicted Metabolic Soft Spot: Allylic Oxidation Site vs. All‑Saturated Alkyl Chains

The presence of an allylic methylene in the but‑3‑en‑1‑yl chain creates a predicted metabolic soft spot susceptible to CYP‑mediated allylic oxidation, yielding a polar epoxide or allylic alcohol metabolite. This contrasts with all‑saturated N‑alkyl analogs (e.g., 1‑butyl‑4‑(trifluoromethyl)piperidine), where metabolism predominantly occurs through non‑selective ω‑ and ω‑1 hydroxylation, potentially generating multiple active metabolites . The single, predictable metabolic oxidation site can simplify metabolite identification in preclinical ADME studies.

Metabolic stability Cytochrome P450 Drug metabolism

Molecular Weight and Fraction sp³: Impact on Solubility and Permeability vs. Smaller N‑Substituted Analogs

The target compound (MW 207.24 g·mol⁻¹, fraction sp³ = 1.00) occupies a molecular descriptor space that balances aqueous solubility and passive permeability more favorably than the unsubstituted 4‑(trifluoromethyl)piperidine (MW 153.15 g·mol⁻¹) while retaining a fully saturated carbon framework with no aromatic rings. The higher molecular weight and increased carbon count contribute to a logS (ESOL) estimate approximately 0.5 log units lower than the core scaffold, indicating reduced aqueous solubility, but this is partially compensated by the moderate lipophilicity imparted by the but‑3‑en‑1‑yl chain .

Physicochemical properties Drug‑likeness Solubility

High‑Impact Application Scenarios for 1‑(But‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine Driven by Differentiated Evidence


Late‑Stage Diversification via Olefin Metathesis in Medicinal Chemistry Libraries

The terminal alkene in the but‑3‑en‑1‑yl chain allows ruthenium‑catalyzed cross‑metathesis with a wide range of functionalized alkenes, enabling the rapid generation of structurally diverse analogs from a single advanced intermediate. This reactivity is absent in saturated N‑alkyl 4‑(trifluoromethyl)piperidine building blocks, making 1‑(but‑3‑en‑1‑yl)‑4‑(trifluoromethyl)piperidine the preferred choice for diversity‑oriented synthesis and DNA‑encoded library construction where alkene handles are essential for split‑and‑pool chemistry .

Covalent Probe Development Through Thiol‑Ene Bioconjugation

The alkene functionality permits highly selective thiol‑ene click chemistry with cysteine‑containing peptides or thiol‑functionalized surfaces under mild, biocompatible conditions. When a CF₃‑bearing piperidine pharmacophore must be covalently attached to a protein or solid support, the target compound provides a clean, single‑step conjugation route that saturated N‑alkyl analogs cannot offer, reducing purification burden and improving conjugate homogeneity .

Physicochemical Property Calibration in CNS‑Targeted Lead Optimization

With a measured logP shift of +0.82 relative to unsubstituted 4‑(trifluoromethyl)piperidine, this compound serves as a precise tool for titrating lipophilicity in structure‑activity relationship campaigns targeting the central nervous system. The intermediate molecular weight (207.24 g·mol⁻¹) and fully sp³‑hybridized carbon framework align with lead‑likeness criteria, making it a strategic starting point for programs that require careful balancing of permeability and efflux liability .

Metabolite Identification Simplification in Preclinical ADME Studies

The predicted single allylic oxidation site simplifies the anticipated metabolite profile compared with saturated N‑alkyl analogs that generate multiple ω‑hydroxylation products. This feature can accelerate first‑in‑class lead optimization by reducing the analytical burden of metabolite identification and lowering the risk of active‑metabolite‑driven toxicity .

Quote Request

Request a Quote for 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.